3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide 3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Brand Name: Vulcanchem
CAS No.: 1107549-70-1
VCID: VC4303273
InChI: InChI=1S/C20H22ClN2O.BrH/c1-15-6-2-3-7-18(15)22-14-20(24,16-9-11-17(21)12-10-16)23-13-5-4-8-19(22)23;/h2-3,6-7,9-12,24H,4-5,8,13-14H2,1H3;1H/q+1;/p-1
SMILES: CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)Cl)O.[Br-]
Molecular Formula: C20H22BrClN2O
Molecular Weight: 421.76

3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

CAS No.: 1107549-70-1

Cat. No.: VC4303273

Molecular Formula: C20H22BrClN2O

Molecular Weight: 421.76

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide - 1107549-70-1

Specification

CAS No. 1107549-70-1
Molecular Formula C20H22BrClN2O
Molecular Weight 421.76
IUPAC Name 3-(4-chlorophenyl)-1-(2-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Standard InChI InChI=1S/C20H22ClN2O.BrH/c1-15-6-2-3-7-18(15)22-14-20(24,16-9-11-17(21)12-10-16)23-13-5-4-8-19(22)23;/h2-3,6-7,9-12,24H,4-5,8,13-14H2,1H3;1H/q+1;/p-1
Standard InChI Key SMVONMWVAVFBIZ-UHFFFAOYSA-M
SMILES CC1=CC=CC=C1N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)Cl)O.[Br-]

Introduction

Structural Features and Molecular Characteristics

The compound features a partially saturated imidazo[1,2-a]pyridine core, substituted with a 4-chlorophenyl group, a hydroxyl group, an o-tolyl group (ortho-methylphenyl), and a bromide counterion. Key structural attributes include:

  • Core Structure: The hexahydroimidazo[1,2-a]pyridine system consists of fused six- and five-membered rings, with partial saturation in the pyridine moiety .

  • Substituents:

    • A 4-chlorophenyl group at position 3, contributing electron-withdrawing properties.

    • A hydroxyl group at position 3, enabling hydrogen bonding.

    • An o-tolyl group (2-methylphenyl) at position 1, introducing steric bulk .

  • Quaternary Nitrogen: The positively charged nitrogen in the imidazo ring is balanced by a bromide ion, enhancing solubility in polar solvents .

The SMILES notation (Cc1ccccc1N1CC(O)(c2ccc(Cl)cc2)[N+]2=C1CCCC2.[Br-]) and X-ray crystallographic data from related compounds confirm the stereoelectronic arrangement .

StepReagents/ConditionsYieldReference
Ring-openingYb(OTf)3_3, CH2_2Cl2_2, rt90%
AlkylationIsopropyl iodide, K2_2CO3_3, acetone85%

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueMethod/Source
Molecular Weight421.76–421.8 g/molCalculated
SolubilityModerate in DMSO, MeCNAnalogous compounds
StabilityHygroscopic; store at -20°CSupplier recommendations
pKa~8.5 (estimated for tertiary amine)Computational modeling

The bromide ion enhances aqueous solubility, while the aromatic groups contribute to lipophilicity (logP ≈ 3.2) .

Biological Activity and Mechanisms

Imidazo[1,2-a]pyridines are explored for diverse pharmacological activities:

  • Antimicrobial Potential: Analogous compounds exhibit MIC values as low as 0.008 μg/mL against bacterial pathogens . The 4-chlorophenyl group may enhance membrane disruption .

  • Antiviral Activity: Derivatives inhibit RNA polymerase in vitro, suggesting utility against RNA viruses .

  • CAR/PXR Modulation: Structural analogs activate human constitutive androstane receptor (CAR) at nanomolar concentrations, relevant in drug metabolism and toxicity studies .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: The scaffold is a candidate for optimizing antimicrobial and antitumor agents .

  • Neuroactive Potential: Similar imidazo[1,2-a]pyridines target GABAA_A receptors, hinting at CNS applications .

Agrochemical Development

  • Fungicidal Use: Patents disclose imidazo[1,2-a]pyridines in combinational fungicides, targeting phytopathogens .

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